5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid
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Overview
Description
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder, also known as TFDCA, with a molecular formula of C9H5F3O4.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid involves the introduction of a trifluoromethyl group onto a benzene ring, followed by the addition of carboxylic acid groups at positions 1 and 3 of the ring.
Starting Materials
Benzene, Trifluoromethyl chloride, Sodium hydride, Bromine, Sodium hydroxide, Carbon dioxide
Reaction
1. Nitrate benzene using nitric acid and sulfuric acid to obtain nitrobenzene., 2. Reduce nitrobenzene using sodium hydride and palladium to obtain aniline., 3. React aniline with trifluoromethyl chloride and copper(I) chloride to introduce a trifluoromethyl group onto the benzene ring., 4. Brominate the trifluoromethylbenzene using bromine and acetic acid., 5. Hydrolyze the resulting product with sodium hydroxide to obtain 5-bromo-1,3-benzenedicarboxylic acid., 6. React the 5-bromo-1,3-benzenedicarboxylic acid with trifluoromethyl magnesium bromide to introduce a trifluoromethyl group at the 5-position., 7. Carbonate the resulting product with carbon dioxide to obtain 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid.
Mechanism Of Action
The mechanism of action of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is not well understood. However, some studies suggest that it may act as an inhibitor of certain enzymes, such as acetylcholinesterase, which plays a critical role in the transmission of nerve impulses. This inhibition can lead to the accumulation of acetylcholine, resulting in the modulation of neurotransmission.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid have been studied in vitro and in vivo. In vitro studies have shown that 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid can inhibit the activity of acetylcholinesterase, as mentioned earlier. In vivo studies have shown that 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid can reduce inflammation and oxidative stress, which are associated with various diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and the synthesis method is well established. It is also stable and can be stored for an extended period. However, 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid has some limitations, such as its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the research of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid. One direction is to explore its potential applications in the field of drug delivery. 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid can be used as a building block for the synthesis of functionalized polymers, which have potential applications in targeted drug delivery. Another direction is to investigate its potential as an inhibitor of other enzymes, which may have therapeutic applications. Additionally, further studies can be conducted to explore the biochemical and physiological effects of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method is well established and reliable, and 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid has been studied for its potential applications in material science, drug delivery, and therapeutic interventions. Further research is needed to explore its potential applications fully and understand its mechanism of action.
Scientific Research Applications
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is in the field of material science. It has been used as a building block for the synthesis of functionalized polymers, which have potential applications in drug delivery, catalysis, and biomedicine.
properties
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRAUNNXQCRKQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622819 |
Source
|
Record name | 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |
CAS RN |
117186-03-5 |
Source
|
Record name | 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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